molecular formula C18H14N2O2S2 B15004601 2,5-Bis(3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

2,5-Bis(3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B15004601
M. Wt: 354.4 g/mol
InChI Key: WCJNLIKRIGTKNH-UHFFFAOYSA-N
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Description

BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is an organic heterocyclic compound known for its unique structural and photophysical properties. This compound belongs to the thiazolo[5,4-d]thiazole family, which is characterized by a fused bicyclic structure containing sulfur and nitrogen atoms. These compounds are known for their high oxidative stability and rigid planar structure, making them suitable for various applications in materials science and organic electronics .

Preparation Methods

The synthesis of BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the reaction of 3-methoxyphenyl derivatives with thiazolo[5,4-d]thiazole precursors. One common method involves the use of 2,5-dibromo-3-methoxybenzene and thiazolo[5,4-d]thiazole in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate. The product is then purified using column chromatography.

Chemical Reactions Analysis

BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.

Scientific Research Applications

BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. The compound’s rigid planar structure facilitates efficient intermolecular π-π overlap, which is crucial for its function in organic electronics and photonic devices . Additionally, its electron-deficient nature allows it to participate in charge transfer processes, making it effective in photovoltaic applications.

Comparison with Similar Compounds

BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE can be compared with other thiazolo[5,4-d]thiazole derivatives such as:

These comparisons highlight the uniqueness of BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE in terms of its specific substituents and their impact on the compound’s overall properties and applications.

Properties

Molecular Formula

C18H14N2O2S2

Molecular Weight

354.4 g/mol

IUPAC Name

2,5-bis(3-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C18H14N2O2S2/c1-21-13-7-3-5-11(9-13)15-19-17-18(23-15)20-16(24-17)12-6-4-8-14(10-12)22-2/h3-10H,1-2H3

InChI Key

WCJNLIKRIGTKNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=CC=C4)OC

Origin of Product

United States

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